Potassium carbonate

概要

説明

Potassium carbonate (K₂CO₃), also known as potash or pearl ash, is a white, hygroscopic salt with diverse industrial, agricultural, and chemical applications. It is produced commercially via two primary methods:

- Reaction of potassium hydroxide (KOH) with carbon dioxide (CO₂):

$$2\text{KOH} + \text{CO}2 \rightarrow \text{K}2\text{CO}3 + \text{H}2\text{O}$$ - Reaction of potassium chloride (KCl) with CO₂ in the presence of organic amines to yield potassium bicarbonate (KHCO₃), which is subsequently calcined to K₂CO₃ .

Key properties include high water solubility (112 g/100 mL at 20°C), alkalinity (pH \sim11.5 in solution), and thermal stability. Its applications span CO₂ absorption , catalysis in organic synthesis , agricultural fertilizers , and antimicrobial treatments .

科学的研究の応用

Organic Synthesis

Potassium carbonate is widely recognized for its role as a catalyst and reagent in organic chemistry. It serves as a basic catalyst in various reactions, including:

- Alkylation and Acyloxy Reactions : K₂CO₃ facilitates the alkylation of compounds with both acidic and neutral hydroxyl groups under microwave irradiation conditions. This method enhances reaction efficiency and yields .

- Acid Scavenger : In metal-catalyzed reactions such as Suzuki coupling and Heck reactions, this compound acts as an acid scavenger, neutralizing acids generated during the reactions .

- Chalcone Synthesis : It is employed as a base catalyst to synthesize chalcones, which are important compounds in medicinal chemistry due to their biological activities .

Table 1: Summary of Organic Synthesis Applications

| Reaction Type | Role of this compound | Example Application |

|---|---|---|

| Alkylation | Basic catalyst | Methylation of phenols |

| Acyloxy Reactions | Basic catalyst | Various acylation reactions |

| Metal-Catalyzed Reactions | Acid scavenger | Suzuki coupling |

| Chalcone Synthesis | Base catalyst | Production of chalcone derivatives |

Carbon Capture Technologies

This compound has gained attention for its application in carbon capture technologies. It is used in both aqueous solutions and hot this compound (HPC) systems to absorb CO₂ emissions from industrial processes.

- Comparative Effectiveness : Studies have shown that while this compound systems capture less CO₂ compared to monoethanolamine (MEA) systems, they offer advantages such as lower toxicity and reduced energy requirements for regeneration .

- Performance Metrics : For instance, a study indicated that the HPC system could achieve an annual capture of approximately 534.7 kilotons of CO₂, demonstrating its potential in mitigating greenhouse gas emissions .

Table 2: Carbon Capture Performance Comparison

| Technology | Annual CO₂ Capture (kt) | Advantages |

|---|---|---|

| Monoethanolamine | 944.9 | Higher capture rate |

| Hot this compound | 534.7 | Lower toxicity and energy needs |

Agricultural Applications

In agriculture, this compound serves multiple roles:

- Fertilizer Component : It provides essential potassium nutrients to crops, enhancing growth and yield.

- Soil pH Regulation : The compound is used to neutralize acidic soils, improving soil health and fertility .

Industrial Uses

This compound is integral to various industries:

- Glass Manufacturing : It is used in producing specialty glasses due to its compatibility with lead and barium oxides, improving the optical properties of glass products .

- Detergents and Cleaners : The compound acts as a cleaning agent due to its alkaline nature.

- Food Processing : In food applications, it serves as a buffering agent and acidity regulator .

Table 3: Industrial Applications Overview

| Industry | Application |

|---|---|

| Glass Manufacturing | Enhances optical properties |

| Detergents | Acts as an alkaline cleaning agent |

| Food Processing | Buffering agent and acidity regulator |

| Agriculture | Fertilizer component |

作用機序

Potassium carbonate exerts its effects primarily through its strong alkaline nature . It reacts with acids to neutralize them, forming potassium salts and carbon dioxide. This neutralization reaction is fundamental in various applications, including buffering and pH regulation in chemical processes .

類似化合物との比較

Comparison with Similar Compounds

Potassium Carbonate vs. Sodium Carbonate (Na₂CO₃)

Key Differences :

- K₂CO₃ is more soluble in water and organic solvents, making it superior in reactions requiring alkaline conditions (e.g., Williamson ether synthesis ).

- Na₂CO₃ is cheaper but less effective in CO₂ capture due to slower reaction kinetics .

This compound vs. Potassium Bicarbonate (KHCO₃)

Key Differences :

- KHCO₃ is preferred in fire suppression and short-term pH adjustment, while K₂CO₃ is better for long-term soil fertility and industrial processes .

This compound vs. Sodium Bicarbonate (NaHCO₃)

Key Differences :

- K₂CO₃ outperforms NaHCO₃ in livestock feed for milk fat production .

- NaHCO₃ is safer for human consumption (e.g., antacids) due to lower alkalinity .

This compound vs. Other Potassium Salts

Potassium Citrate (C₆H₅K₃O₇) :

- Agricultural Use : Potassium citrate improves leaf mineral content but is less effective than K₂CO₃ in boosting mango yield .

- Cost : Higher production cost limits its use compared to K₂CO₃.

Potassium Phosphate (KH₂PO₄/K₂HPO₄) :

- Function : Primarily a phosphorus source; K₂CO₃ is preferred for potassium supplementation without phosphorus interference .

CO₂ Absorption

K₂CO₃ exhibits superior performance due to:

- Lower regeneration energy (37% reduction vs. other carbonates) .

- Formation of bicarbonate ions:

$$\text{CO}2 + \text{K}2\text{CO}3 \rightarrow 2\text{KHCO}3$$

Promoters like amines enhance its mass transfer rate, addressing its primary limitation .

Antimicrobial Activity

In electrolyzed water (alEW), K₂CO₃ reduced gray mold in grapes by 91.7%, outperforming sodium carbonate (67.3%) and potassium sorbate (63.7%) .

Catalysis

K₂CO₃ is widely used in organic synthesis (e.g., alkylation of carbolines , synthesis of EGFR inhibitors ). Its solubility in DMF and acetone facilitates high-yield reactions (80–98%) .

生物活性

Potassium carbonate (K₂CO₃) is an inorganic salt that has garnered attention due to its diverse biological activities and applications. This article delves into the biological activity of this compound, highlighting its roles in agriculture, food science, and potential therapeutic applications.

This compound is a white, hygroscopic powder or crystalline solid with a molecular weight of 138.21 g/mol. It is highly soluble in water, with a solubility of approximately 110.5 g per 100 g of water at 20°C, and exhibits a pH of around 11.6 in aqueous solutions . The compound can exist in both anhydrous and hydrated forms, which influences its reactivity and applications.

| Property | Value |

|---|---|

| Molecular Formula | K₂CO₃ |

| Molecular Weight | 138.21 g/mol |

| Physical State | White powder or crystals |

| Water Solubility | 110.5 g/100 g H₂O |

| pH in Aqueous Solution | 11.6 |

| Melting Point | 899°C |

Agricultural Applications

This compound is commonly used as a fertilizer and a livestock nutrient supplement due to its potassium content, which is essential for plant growth and development . It enhances soil quality, improves crop yield, and supports overall agricultural productivity.

Case Study: Impact on Crop Yield

A study demonstrated that the application of this compound improved the yield of various crops, including tomatoes and peppers. The results indicated that this compound enhanced nutrient uptake and improved plant resilience against drought conditions.

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against various pathogens. Its alkaline nature disrupts microbial cell membranes, leading to cell lysis. This property makes it a candidate for use in food preservation and sanitation.

Role in Food Science

In food science, this compound is employed as a leavening agent and a pH regulator . It contributes to the texture and quality of baked goods by enhancing dough properties. Additionally, it acts as a preservative by inhibiting microbial growth .

Therapeutic Potential

Emerging studies suggest that this compound may have potential therapeutic applications due to its ability to modulate physiological processes:

- Antioxidant Activity : this compound has been noted for its potential antioxidant properties, which may help mitigate oxidative stress in biological systems.

- pH Regulation : Its role in maintaining acid-base balance in biological systems could be beneficial in treating conditions related to acidosis.

Research Findings

Recent investigations into the therapeutic effects of this compound have shown promising results:

- A study published in Food Research International highlighted its role in improving dough quality through its effects on gluten structure, which indirectly supports health by promoting better digestion .

- Another study explored its potential as a therapeutic agent in managing metabolic alkalosis due to its buffering capacity .

Q & A

Basic Research Questions

Q. Q1. What are the optimal laboratory methods for synthesizing potassium carbonate, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via three primary routes:

- Carbonation of KOH : Reacting potassium hydroxide with CO₂ (2KOH + CO₂ → K₂CO₃ + H₂O). This method requires controlled CO₂ bubbling and pH monitoring to avoid excess bicarbonate formation .

- Calcination of KHCO₃ : Thermal decomposition of potassium bicarbonate at 200–300°C (2KHCO₃ → K₂CO₃ + H₂O + CO₂). Yield depends on heating rate and particle size .

- Metathesis : Reacting KCl with magnesium oxide and CO₂ to form a double salt, followed by decomposition. This method is less common due to impurities from magnesium residues .

Q. Q2. How can researchers validate the purity of this compound, and what analytical techniques are most reliable?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Detects residual moisture or bicarbonate impurities by monitoring mass loss at 100–300°C .

- IR Spectroscopy : Characterizes K₂CO₃ via asymmetric CO₃²⁻ stretching bands at ~1,400 cm⁻¹ and O–C–O bending at 880 cm⁻¹. Compare against NIST reference spectra .

- Titration : Acid-base titration with HCl standardizes purity, but pre-drying at 300°C for 2 hours is critical to remove adsorbed water .

Advanced Research Questions

Q. Q3. How does this compound enhance microplastic separation efficiency in environmental samples, and what are the experimental design considerations?

Methodological Answer: K₂CO₃ (density = 2.43 g/cm³) outperforms NaCl (1.2 g/cm³) in density separation for microplastic isolation. Key steps:

Prepare a saturated K₂CO₃ solution (50% w/v) to achieve density >1.4 g/cm³, sufficient to float most polymers (e.g., PET: 1.38 g/cm³).

Centrifuge sediment samples at 3,000 rpm for 15 minutes to separate microplastics.

Validate results via FTIR microscopy.

Advantage: Non-toxic workflow enables citizen science participation, unlike hazardous alternatives like ZnCl₂ .

Q. Q4. What methodologies optimize this compound’s catalytic role in biomass conversion?

Methodological Answer: In lignin depolymerization, K₂CO₃ acts as a catalyst in subcritical water (200–350°C):

- Experimental Setup : Use a batch reactor with a 1:10 biomass-to-catalyst ratio.

- Key Variables : Temperature (critical for breaking β-O-4 bonds) and residence time (20–60 minutes).

- Analysis : GC-MS identifies phenolic monomers, while GPC measures molecular weight reduction.

Data Contradiction: High K₂CO₃ concentrations (>15 wt%) may repolymerize fragments; mitigate by adding phenol inhibitors .

Q. Q5. How do viscosity measurements of this compound solutions vary under different conditions, and how should researchers address discrepancies?

Methodological Answer: Viscosity (η) of K₂CO₃ solutions depends on concentration and temperature:

- Cluster-Associate Model : At 30°C, η increases nonlinearly above 40% w/w due to ion clustering (Table 1 in ).

- Contradictions : Literature values vary by ±10% at high concentrations. Standardize measurements using a rotational viscometer at shear rates <100 s⁻¹ to avoid non-Newtonian effects .

Q. Q6. What experimental designs validate this compound’s efficacy in CO₂ capture systems?

Methodological Answer: In pilot-scale CO₂ absorption:

- Process Parameters : Use a packed column with 30% K₂CO₃ solution at 70–100°C. Monitor CO₂ loading (mol CO₂/mol K₂CO₃) via pH and conductivity .

- Catalyst Testing : Compare Cu-TETA catalyst (0.1 M) against baseline K₂CO₃. Measure absorption rates using a gas burette and IR CO₂ sensors .

- Data Analysis : Apply the modified Kent-Eisenberg model to predict equilibrium solubility and compare with experimental values .

Q. Data Analysis and Contradiction Resolution

Q. Q7. How should researchers resolve contradictions in this compound’s thermodynamic properties across literature sources?

Methodological Answer:

- Reference Standards : Cross-check data with NIST Chemistry WebBook for enthalpy of formation (ΔHf = −1,151 kJ/mol) and solubility (112 g/100 mL at 20°C) .

- Contextual Factors : Note measurement conditions (e.g., anhydrous vs. hydrated forms, stirring rates in solubility tests) .

- Statistical Tools : Use multivariate analysis (e.g., PCA) to identify outlier datasets in historical literature .

特性

IUPAC Name |

dipotassium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2K/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHMMNNQKKPAPP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

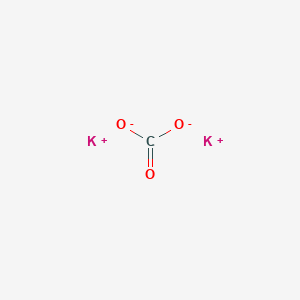

C(=O)([O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2CO3, CK2O3 | |

| Record name | POTASSIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1588 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | potassium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2036245 | |

| Record name | Potassium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.205 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, White, very deliquescent powder.; The hydrate occurs as small, white, translucent crystals or granules, White deliquescent powder; [Hawley] Available as a solid (anhydrous or sesquihydrate) and concentrated solution (47% potassium carbonate); [CHEMINFO], COLOURLESS HYGROSCOPIC CRYSTALS OR HYGROSCOPIC WHITE POWDER. | |

| Record name | Carbonic acid, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | POTASSIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POTASSIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1588 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes | |

| Record name | POTASSIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in water. Insoluble in ethanol, For more Solubility (Complete) data for POTASSIUM CARBONATE (6 total), please visit the HSDB record page., Insoluble in alcohol and acetone, 111 g/100 g water at 25 °C, Soluble in 1 part cold, 0.7 part boiling water., Solubility in water (g K2CO3/100 g H2O): 105.5 at 0 °C; 108.0 at 10 °C; 110.5 at 20 °C; 113.7 at 30 °C; 155.7 at 100 °C, Solubility in water, g/100ml at 20 °C: 112 | |

| Record name | POTASSIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | POTASSIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1588 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.29 g/cu cm, 2.29 g/cm³ | |

| Record name | POTASSIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1588 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Small amounts of sodium and chloride plus trace amounts (< 2ppm) of heavy metals such as lead. | |

| Record name | POTASSIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless cubic crystals; hygroscopic, Granules or granular powder, White, deliquescent, granular, translucent powder | |

CAS No. |

584-08-7 | |

| Record name | Potassium carbonate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13977 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | potassium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQN1B9B9HA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1588 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

899 °C, 891 °C | |

| Record name | POTASSIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM CARBONATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1588 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。